Benzene, 1-fluoro-4-(octylthio)-
Description
Benzene, 1-fluoro-4-(octylthio)-, is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and an octylthio (-S-C₈H₁₇) group.
Properties
CAS No. |
61671-39-4 |
|---|---|
Molecular Formula |
C14H21FS |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
1-fluoro-4-octylsulfanylbenzene |
InChI |
InChI=1S/C14H21FS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 |
InChI Key |
ZGKSFYZMHKBHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-(octylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-4-iodobenzene with octanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the iodine atom with the octylthio group .
Industrial Production Methods
Industrial production of Benzene, 1-fluoro-4-(octylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as column chromatography are often employed to achieve industrial-grade quality .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-4-(octylthio)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The octylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
Benzene, 1-fluoro-4-(octylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(octylthio)- involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the fluorine atom and octylthio group can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of benzene derivatives analogous to 1-fluoro-4-(octylthio)-benzene, based on the evidence provided:
Structural and Electronic Effects
- Chain Length: The octylthio group in the target compound confers significantly higher hydrophobicity compared to ethylthio () or methylthio derivatives. This impacts solubility, with longer chains favoring nonpolar solvents.
- Substituent Electronics :
- Fluorine (electron-withdrawing) deactivates the benzene ring, directing electrophilic substitution to meta positions.
- Thioether groups (-S-R) are mildly electron-donating via sulfur’s lone pairs, creating a balance of electronic effects in 1-fluoro-4-(octylthio)-benzene.
- Sulfonyl groups () are strongly electron-withdrawing, further deactivating the ring compared to thioethers.
Physicochemical Properties
While experimental data (e.g., melting/boiling points) for 1-fluoro-4-(octylthio)-benzene are unavailable, trends can be inferred:
- Lipophilicity : Octylthio > ethylthio > trimethylsilyl, based on alkyl chain length and substituent polarity.
- Density/Melting Points : Longer alkyl chains typically reduce melting points due to decreased crystallinity.
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